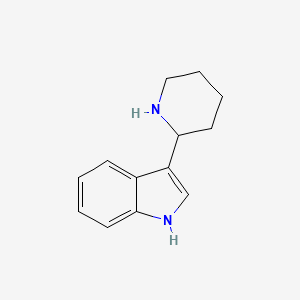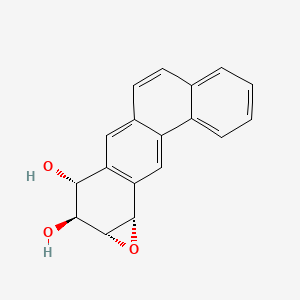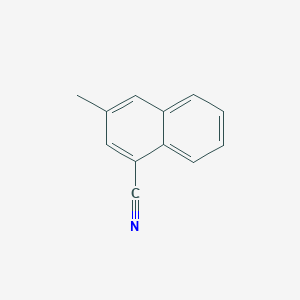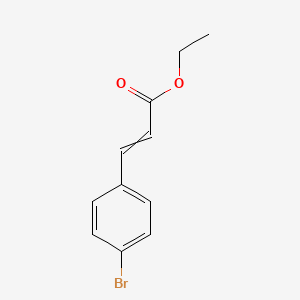![molecular formula C18H23N3O3S2 B1634133 N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide CAS No. 7474-67-1](/img/structure/B1634133.png)
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylmethanesulfonamide group and a phenylhydrazinyl group, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the butan-2-yl intermediate: This involves the reaction of 4-methylsulfanyl-1-oxo-butan-2-yl chloride with phenylhydrazine under controlled conditions.
Coupling with phenylmethanesulfonamide: The intermediate is then reacted with phenylmethanesulfonamide in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Use of high-purity reagents: Ensuring the starting materials are of high purity to avoid impurities in the final product.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield.
Purification techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Hydroxyl derivatives: From reduction reactions.
Substituted phenyl derivatives: From substitution reactions.
Applications De Recherche Scientifique
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide involves its interaction with specific molecular targets. The phenylhydrazinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-1-benzofuran-2-carboxamide
- N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
7474-67-1 |
|---|---|
Formule moléculaire |
C18H23N3O3S2 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
N-[4-methylsulfanyl-1-oxo-1-(2-phenylhydrazinyl)butan-2-yl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C18H23N3O3S2/c1-25-13-12-17(18(22)20-19-16-10-6-3-7-11-16)21-26(23,24)14-15-8-4-2-5-9-15/h2-11,17,19,21H,12-14H2,1H3,(H,20,22) |
Clé InChI |
CPXZSUSONKKSLT-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)NNC1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
SMILES canonique |
CSCCC(C(=O)NNC1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
| 7475-22-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


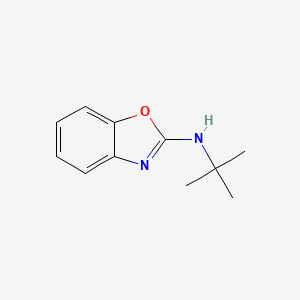
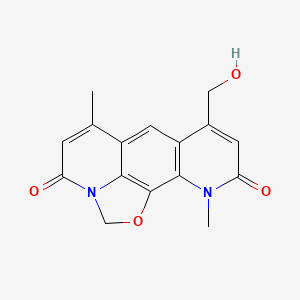
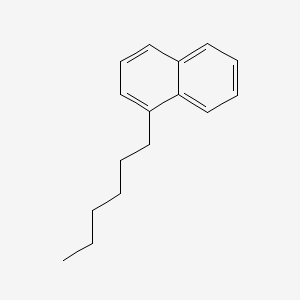
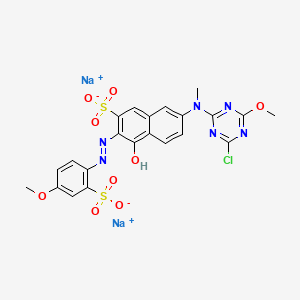
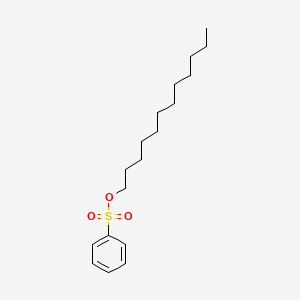
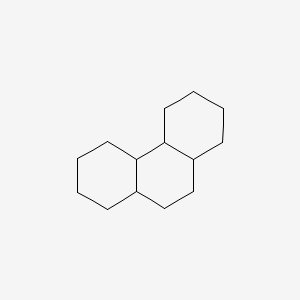
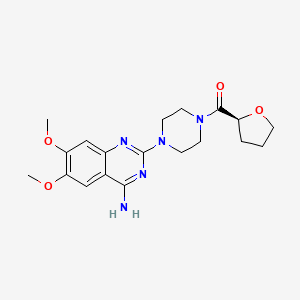
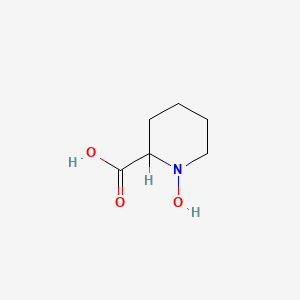

![4-Nitrobenzyl 2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-3-enoate](/img/structure/B1634094.png)
